molecular formula C17H12N2O2S B2631712 3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide CAS No. 2034254-00-5

3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

Cat. No.: B2631712
CAS No.: 2034254-00-5
M. Wt: 308.36
InChI Key: UJFRAGAQFNKXPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as 2-furanilides . It’s a heterocyclic compound containing a furan ring that is substituted at the 2-position with an anilide .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is also used to make aminothiophene derivatives .


Chemical Reactions Analysis

The recyclization of 2- { [5-aryl-2-oxofuran-3 (2 H )-ylidene]amino}thiophene-3-carboxylic acids with cyano-acetic acid derivatives in the presence of t -BuOK afforded potassium 1-cyano-3- { [5-R 1 -4-R 2 -3- (ethoxycarbonyl)-thiophen-2-yl]amino}-1-R 3 -5-oxo-5-arylpenta-1,3-dien-2-olates .

Scientific Research Applications

Colorimetric Sensing of Fluoride Anions

  • A study by (Younes et al., 2020) synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, including compounds with structural similarities to 3-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide. These compounds exhibited significant color transitions in response to fluoride ions, making them potential candidates for fluoride anion detection.

Chemical Reactions and Synthesis

  • A study by (Yamagata et al., 1994) investigated reactions involving benzamido-dihydro-thiophene and furancarbonitriles, which are chemically related to this compound. These reactions are significant for the synthesis of complex organic compounds.

Photophysical Properties

  • (Kim et al., 2021) conducted a study on methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate, a compound structurally related to this compound. The study focused on the unique luminescence properties of these compounds, which may have implications in developing photophysical materials.

Crystallography

  • The crystal structure of related compounds has been studied by (Sharma et al., 2016). Understanding the crystallography of these compounds can provide insights into their chemical behavior and potential applications in materials science.

Antimicrobial Activity

  • A study by (Arora et al., 2013) synthesized and tested compounds structurally similar to this compound for antimicrobial activity. This suggests potential applications in developing new antimicrobial agents.

OLED Applications

  • The synthesis of compounds related to this compound has been explored for applications in OLED devices due to their fluorescent properties, as discussed in a study by (Gorohmaru et al., 2002).

Future Directions

The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry and have been reported to possess a wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

3-cyano-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c18-10-12-3-1-4-13(9-12)17(20)19-11-14-6-7-15(21-14)16-5-2-8-22-16/h1-9H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFRAGAQFNKXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.